2,2-Diethylsuccinic acid

Description

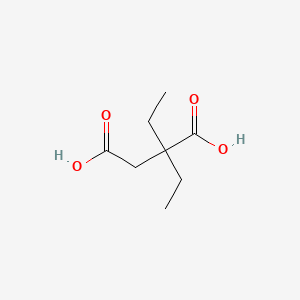

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-diethylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-8(4-2,7(11)12)5-6(9)10/h3-5H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRCUUPMCASSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205469 | |

| Record name | 2,2-Diethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5692-97-7 | |

| Record name | 2,2-Diethylbutanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005692977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,2 Diethylsuccinic Acid

Historical and Contemporary Synthesis Routes for 2,2-Diethylsuccinic Acid

The synthesis of 2,2-disubstituted succinic acids, such as this compound, has evolved over time, employing a range of organic reactions. These methods primarily involve multi-step syntheses that include alkylation, condensation, hydrolysis, and decarboxylation steps.

Alkylation-Based Strategies for Dicarboxylic Acid Synthesis

A prominent historical and still relevant method for synthesizing 2,2-disubstituted succinic acids is through the alkylation of malonic esters. This strategy involves the reaction of a malonic ester, such as diethyl malonate, with a base to form an enolate, which then acts as a nucleophile to attack an alkyl halide. To achieve a 2,2-diethyl substitution, this process would be carried out sequentially with two equivalents of an ethyl halide.

A classic approach involves the following steps:

Enolate Formation: Diethyl malonate is treated with a strong base like sodium ethoxide in ethanol (B145695) to generate a nucleophilic enolate.

First Alkylation: The enolate reacts with a first equivalent of an ethyl halide (e.g., ethyl bromide) to introduce the first ethyl group at the alpha-position.

Second Alkylation: The process is repeated with another equivalent of base and ethyl halide to add the second ethyl group to the same carbon.

Hydrolysis and Decarboxylation: The resulting diethyl diethylmalonate is then hydrolyzed, typically under basic conditions, to the dicarboxylic acid, which upon heating, undergoes decarboxylation to yield this compound.

An early example of a related synthesis is the electrolytic synthesis of symmetric diethylsuccinic acids from ethyl potassium ethylmalonate, as reported by Crum Brown and Walker in 1891. cambridge.org This method, while yielding the symmetrical isomer, highlights the long-standing interest in diethylsuccinic acid derivatives.

Condensation and Coupling Reactions in Succinic Acid Derivatization

Condensation reactions provide another important avenue for the synthesis of succinic acid derivatives. The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, is a key example. wikipedia.org While often used for creating α,β-unsaturated compounds, modifications of this reaction can lead to the formation of substituted succinic acids. wikipedia.org

For instance, a synthetic route to deuterium-labeled 2,2-dimethylsuccinic anhydride (B1165640) involves a Knoevenagel condensation of deuterated acetone (B3395972) with ethyl cyanoacetate, followed by a Michael addition of cyanide, hydrolysis, and decarboxylation. nih.gov A similar strategy could theoretically be adapted for the synthesis of this compound by starting with diethyl ketone.

The Stobbe condensation, which involves the reaction of a dialkyl succinate (B1194679) with a ketone or aldehyde in the presence of a strong base, is another relevant condensation reaction that produces alkylidene substituted succinic acids or their esters. google.com These unsaturated intermediates can then be hydrogenated to yield the saturated succinic acid derivative.

Oxidative coupling reactions have also been explored. For example, 2,3-disubstituted succinic acid diesters have been synthesized via the oxidative coupling of α-cyano substituted acid esters using iodine as an oxidizing agent, followed by hydrolysis, decarboxylation, and esterification. google.com Another method involves the use of TiCl₄ as an oxidative coupling agent for 2-hydrocarbyl acetates, though this often requires very low temperatures. google.comgoogle.com

Evaluation of Novel Catalytic Approaches and Reaction Conditions in Synthesis

Modern synthetic chemistry continuously seeks more efficient, sustainable, and selective methods. In the context of succinic acid synthesis, this includes the development of novel catalytic systems and the optimization of reaction conditions.

Catalytic hydrogenation is a key step in many synthetic routes, particularly for converting unsaturated precursors to saturated dicarboxylic acids. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used for the hydrogenation of double bonds. google.com The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly impact the yield and selectivity of the reaction.

Recent research has also focused on "green" chemistry approaches. For example, the Knoevenagel condensation has been performed under solvent-free conditions using environmentally benign catalysts like ammonium (B1175870) bicarbonate, avoiding the use of toxic pyridine (B92270) and piperidine. tandfonline.com Succinic acid itself has been investigated as a bio-based, green catalyst for reactions like the Biginelli synthesis. cmu.ac.th

Furthermore, advancements in catalyst technology, such as the use of copper(I) thiophene-2-carboxylate (B1233283) (CuTc) as a cocatalyst in palladium-catalyzed polycondensation reactions, demonstrate the ongoing efforts to improve reaction efficiency at lower temperatures. nih.gov While not directly applied to this compound, these developments in catalytic systems could potentially be adapted for its synthesis.

Precursor Chemistry and Derivatization Pathways

The synthesis of this compound relies on the transformation of suitable precursor molecules. Once synthesized, the dicarboxylic acid can be further derivatized to form esters and anhydrides, which are valuable intermediates in their own right.

Transformation of Relevant Precursor Molecules to this compound

The primary precursors for the synthesis of this compound are typically small, readily available organic molecules. As discussed in the synthetic routes, these include:

Diethyl Malonate: A key starting material for alkylation-based strategies.

Diethyl Ketone: A potential precursor for condensation reactions like the Knoevenagel condensation.

Alkylidene Substituted Succinic Esters: These unsaturated intermediates, formed via reactions like the Stobbe condensation, can be hydrogenated to yield the final product. google.com

The transformation of these precursors generally involves the formation of new carbon-carbon bonds to introduce the two ethyl groups onto a four-carbon dicarboxylic acid backbone. The subsequent hydrolysis of ester groups is a crucial final step to obtain the free acid.

Synthesis and Characterization of Esters and Anhydrides of this compound

Esters:

The esterification of this compound can be achieved through standard methods, such as Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. The resulting diesters, for example, diethyl 2,2-diethylsuccinate, are often used in further synthetic applications or as components in various formulations.

Anhydrides:

The cyclic anhydride of this compound, namely 2,2-diethylsuccinic anhydride, is a synthetically important derivative. It can be prepared by the dehydration of the diacid. prepchem.com A common method involves heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride or acetyl chloride. prepchem.comorgsyn.org For instance, heating 2,2-dimethylsuccinic acid with acetic anhydride at 140°C has been shown to produce the corresponding anhydride. prepchem.com

The anhydride is a more reactive species than the diacid and can be readily opened by nucleophiles such as amines or alcohols to form amides or monoesters, respectively. This reactivity makes 2,2-diethylsuccinic anhydride a useful building block in the synthesis of more complex molecules.

The characterization of these derivatives typically involves spectroscopic techniques such as:

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the carboxylic acid, ester, or anhydride functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and confirm the presence and connectivity of the ethyl groups and the succinic acid backbone.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compounds.

The chemical purity of these compounds is often assessed using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

Mechanistic and Kinetic Investigations of 2,2 Diethylsuccinic Acid Reactivity

Reaction Mechanism Elucidation in Synthetic Pathways and Transformations

The synthesis of 2,2-diethylsuccinic acid, a disubstituted succinic acid, can be achieved through various established organic synthesis routes. A prevalent method involves the alkylation of malonate derivatives. For instance, the alkylation of diethyl malonate with appropriate alkyl halides, followed by hydrolysis and decarboxylation, serves as a versatile pathway to 2,2-disubstituted succinic acids. libretexts.org This approach is noted for its adaptability to different alkyl chain lengths under mild reaction conditions, often resulting in high yields. libretexts.org

Another significant synthetic strategy is the electrolytic method, which has been used to prepare alkyl derivatives of succinic acid. The electrolysis of ethylpotassium ethylmalonate can yield the symmetrical diethylsuccinic acid. This process involves the formation of a symmetrical ester, which upon saponification and subsequent acidification, yields the desired diacid. cambridge.org

Furthermore, transformations involving this compound often utilize its carboxyl functional groups. These groups can participate in reactions such as esterification and amidation. The anhydride (B1165640) form, 2,2-diethylsuccinic anhydride, is a key intermediate in some synthetic applications, facilitating reactions like the formation of specific polymorphs of active pharmaceutical ingredients. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the Gibbs free energy of acid-base equilibria, providing theoretical support for understanding its reactivity in aqueous solutions.

Acid-Base Equilibria and Dissociation Constant Studies

The behavior of this compound in solution is governed by its nature as a diprotic acid, meaning it can donate two protons in a stepwise manner. vaia.com This dissociation is a key aspect of its chemical reactivity and influences its interaction with other molecules in aqueous environments. utexas.eduufl.edu

In an aqueous solution, this compound undergoes electrolytic dissociation, a process where the molecule breaks down into ions. pcc.eu This process is an equilibrium reaction, and the extent of dissociation is characterized by dissociation constants (Ka). univer.kharkov.ua For a diprotic acid like this compound, there are two dissociation constants, Ka1 and Ka2, corresponding to the loss of the first and second protons, respectively. vaia.com

The dissociation process can be represented by the following equilibria:

H₂A ⇌ H⁺ + HA⁻ (Ka1) HA⁻ ⇌ H⁺ + A²⁻ (Ka2)

Where H₂A represents the undissociated this compound, HA⁻ is the monoanion, and A²⁻ is the dianion. The solution's pH will determine the predominant species present. utexas.edu The study of electrolytic dissociation in dilute solutions is crucial for understanding the behavior of such acids, especially in cases of "overlapping" equilibria where the two dissociation steps are not widely separated. researchgate.net

The presence of alkyl groups, such as the two ethyl groups in this compound, significantly influences its acidic properties. Alkyl groups are electron-donating, which tends to decrease the acidity of a carboxylic acid compared to its unsubstituted counterpart. hcpgcollege.edu.in This effect is due to the destabilization of the carboxylate anion by the electron-donating inductive effect of the alkyl groups.

When compared to succinic acid, the introduction of two ethyl groups at the C2 position is expected to decrease the acid strength, resulting in higher pKa values. This trend is observed in related substituted succinic acids. For example, the pKa1 and pKa2 values for succinic acid are approximately 4.2 and 5.6, respectively. organicchemistrydata.org For methylsuccinic acid, the values are around 3.05 and 5.76. organicchemistrydata.org The specific pKa values for this compound are influenced by the steric and electronic effects of the two ethyl groups. The steric hindrance caused by the bulky ethyl groups can also affect the solvation of the carboxylate anions, further influencing the dissociation constants. acs.org

| Compound | pKa1 | pKa2 |

| Succinic Acid | 4.2 | 5.6 |

| Methylsuccinic Acid | 3.05 | 5.76 |

| Ethylsuccinic Acid | 2.99 | 5.83 |

| This compound | Data not available in search results | Data not available in search results |

Table showing the pKa values of succinic acid and its alkyl-substituted derivatives. Data for this compound was not found in the provided search results. organicchemistrydata.org

Reaction Kinetics and Thermodynamic Parameters of Key Transformations

The study of reaction kinetics provides insights into the rates and mechanisms of chemical transformations involving this compound. For instance, the kinetics of esterification or amidation reactions can be monitored to understand the influence of factors like temperature, catalysts, and solvent on the reaction rate.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation are crucial for characterizing the energy profile of a reaction. These parameters can be determined by studying the effect of temperature on the reaction rate. orientjchem.orgresearchgate.net For example, in the oxidative decarboxylation of succinic acid by permanganate (B83412) ion, thermodynamic parameters have been computed to elucidate the reaction mechanism. orientjchem.org

Cyclic voltammetry is a technique that can be used to study the redox behavior and determine thermodynamic parameters for the interaction of compounds like succinic acid with metal ions. ekb.eg While specific kinetic and thermodynamic data for key transformations of this compound were not extensively detailed in the provided search results, the principles of such investigations on related succinic acid derivatives are well-established. orientjchem.orgorientjchem.orgekb.eg Computational methods can also be employed to estimate thermodynamic properties like the enthalpy of formation.

Structural Elucidation and Conformational Analysis of 2,2 Diethylsuccinic Acid

Spectroscopic Characterization Techniques

The molecular structure and conformational behavior of 2,2-diethylsuccinic acid are elucidated through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's atomic connectivity, functional groups, and spatial arrangement.

NMR spectroscopy is a fundamental tool for determining the structure and conformational dynamics of molecules in solution. rsc.orgnih.gov For this compound, ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each atom.

In ¹H NMR, the ethyl groups would exhibit a characteristic quartet and triplet pattern, corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, respectively. The methylene protons of the succinic acid backbone (-CH₂-) would likely appear as a singlet, as they lack adjacent, non-equivalent protons to couple with. The acidic protons of the two carboxylic acid groups (-COOH) would also produce a signal, though its chemical shift can be highly dependent on the solvent and concentration.

In ¹³C NMR, distinct signals would be observed for the carbonyl carbon of the carboxylic acids, the quaternary carbon bonded to the two ethyl groups, the methylene carbon of the backbone, and the methylene and methyl carbons of the ethyl groups.

The study of related substituted succinic acids shows that NMR, particularly the analysis of vicinal coupling constants (³JHH), is crucial for determining the preferred conformation (gauche vs. anti) around the central C2-C3 bond in different solvents. researchgate.net While this compound lacks the necessary protons for a direct ³JHH analysis of the backbone, the principles of conformational preference driven by steric and electronic effects remain applicable.

Table 1: Predicted NMR Data for this compound Note: Exact chemical shifts (δ) are dependent on the solvent and experimental conditions. This table provides an approximation based on analogous structures.

| Nucleus | Environment | Predicted Chemical Shift (ppm) | Splitting Pattern |

| ¹H | -COOH | 10 - 13 | Singlet (broad) |

| ¹H | -CH₂- (backbone) | ~2.7 | Singlet |

| ¹H | -CH₂- (ethyl) | ~1.8 | Quartet |

| ¹H | -CH₃ (ethyl) | ~0.9 | Triplet |

| ¹³C | C=O | 175 - 185 | - |

| ¹³C | C(CH₂CH₃)₂ | 45 - 55 | - |

| ¹³C | -CH₂- (backbone) | 35 - 45 | - |

| ¹³C | -CH₂- (ethyl) | 20 - 30 | - |

| ¹³C | -CH₃ (ethyl) | 8 - 15 | - |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying functional groups and probing intermolecular interactions. uni-siegen.de These methods are complementary; a molecular vibration that is strong in Raman may be weak or inactive in IR, and vice-versa. americanpharmaceuticalreview.comedinst.com

For this compound, the most prominent features in the IR spectrum are related to the carboxylic acid groups. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration involved in the hydrogen-bonded dimers typical of carboxylic acids in the solid state. A strong, sharp absorption band between 1700 and 1755 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. core.ac.uk The C-O stretching and O-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would also detect these vibrations, but with different intensities. The C=C and C-C backbone stretching vibrations are often more prominent in Raman spectra. Analysis of the vibrational modes can provide information on molecular symmetry and conformational states, as different conformers may exhibit unique spectral features. libretexts.org

Table 2: Characteristic Vibrational Modes for this compound Note: Frequencies are approximate and can vary based on the physical state and intermolecular interactions.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad | Weak |

| C-H stretch | 2850 - 3000 | Medium | Strong |

| C=O stretch | 1700 - 1755 | Very Strong | Medium |

| C-O stretch | 1210 - 1330 | Strong | Weak |

| O-H bend | 1395 - 1440 | Medium | Weak |

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. miamioh.edu For this compound (molar mass: 174.19 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z of 174. However, the molecular ion of carboxylic acids can be unstable and may not always be observed. libretexts.org

The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uk Common fragmentation pathways for dicarboxylic acids involve the loss of small, stable neutral molecules. For this compound, characteristic fragmentation would include:

Loss of a hydroxyl radical (-OH): Resulting in a fragment at m/z 157.

Loss of a carboxyl group (-COOH): Leading to a fragment at m/z 129.

Loss of an ethyl radical (-CH₂CH₃): Producing a peak at m/z 145.

Loss of water (H₂O): This is a common fragmentation for compounds with hydroxyl groups, but less direct for a carboxylic acid unless a rearrangement occurs.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Neutral Loss | Predicted m/z |

| [M]⁺ | - | 174 |

| [M - OH]⁺ | •OH | 157 |

| [M - C₂H₅]⁺ | •C₂H₅ | 145 |

| [M - COOH]⁺ | •COOH | 129 |

| [M - C₂H₅ - CO₂]⁺ | •C₂H₅ + CO₂ | 101 |

Conformational Isomerism and Molecular Flexibility Studies in Substituted Succinic Acids

Substituted succinic acids exhibit conformational isomerism due to rotation around the central C2-C3 single bond. researchgate.net The two primary conformers are termed anti (or trans), where the substituents are on opposite sides of the backbone, and gauche, where they are adjacent. For unsubstituted succinic acid, studies have shown that the conformational preference is highly dependent on the environment (gas phase, solvent polarity, and pH). nih.govacs.org In aqueous solutions, the gauche conformer is significantly populated for the acid and its monoanion, while the dianion favors the anti conformation to minimize electrostatic repulsion. researchgate.net

In 2,2-disubstituted succinic acids like this compound, the presence of two substituents on the same carbon atom introduces significant steric hindrance. This steric bulk influences the rotational barrier and the relative stability of different conformers. The interactions between the two ethyl groups and the carboxylic acid groups at the C1 and C4 positions dictate the molecule's preferred three-dimensional shape. acs.org While direct conformational studies on this compound are not widely published, analysis of related compounds like 2,2-dimethylsuccinic acid and other dialkylsuccinic acids suggests that the steric strain imposed by the gem-dialkyl groups is a dominant factor in determining the molecular geometry. The flexibility of the molecule is somewhat constrained compared to unsubstituted succinic acid, but rotation around the C2-C3 and C1-C2 bonds still allows for a dynamic equilibrium of conformers in solution.

Crystal Structure Analysis

As of now, a definitive single-crystal X-ray diffraction structure for this compound is not publicly available in major crystallographic databases. However, insights into its solid-state structure can be inferred from studies on analogous compounds, such as 2,2-dimethylsuccinic acid.

X-ray diffraction studies on similar succinic acid derivatives consistently reveal the formation of hydrogen-bonded dimers in the solid state. In this arrangement, the carboxylic acid group of one molecule forms two strong hydrogen bonds with the carboxylic acid group of an adjacent molecule, creating a stable, centrosymmetric eight-membered ring. It is highly probable that this compound adopts a similar dimeric structure in its crystalline form.

Advanced Analytical Methods for Detection and Quantification of 2,2 Diethylsuccinic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and quantification of individual components from complex mixtures. For a dicarboxylic acid like 2,2-Diethylsuccinic acid, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are principal techniques, each with specific strengths and applications.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds like dicarboxylic acids. The development of a robust HPLC method is critical for achieving accurate and reproducible quantification.

Method Development: The separation of dicarboxylic acids, including this compound, is typically achieved using reversed-phase HPLC. researchgate.netshodex.com An important aspect of method development involves the careful selection of the stationary phase, mobile phase, and detector.

Stationary Phase: A C18 (ODS) or C8 column is commonly employed, providing a nonpolar stationary phase for the separation of moderately polar compounds.

Mobile Phase: The mobile phase usually consists of an aqueous buffer (often acidic) and an organic modifier like acetonitrile (B52724) or methanol (B129727). shodex.com Acidifying the mobile phase (e.g., with phosphoric acid or perchloric acid) is crucial to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention. shodex.comsielc.com A gradient elution, where the proportion of the organic modifier is increased over time, is often used to separate a range of dicarboxylic acids with varying polarities.

Detection: Since this compound lacks a strong chromophore, direct UV detection can be challenging but is often performed at low wavelengths, such as 200-210 nm. shodex.comsielc.com To enhance sensitivity and selectivity, pre-chromatographic derivatization can be employed. Reagents like 2-bromoacetyl-6-methoxynaphthalene can be used to create highly fluorescent esters, allowing for fluorescence detection with significantly lower detection limits. nih.gov

Validation: Method validation is essential to ensure the reliability of the analytical data. According to International Conference on Harmonisation (ICH) guidelines, a validated HPLC method must demonstrate specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). tnsroindia.org.injocpr.comresearchgate.net

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range. tnsroindia.org.in

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. researchgate.net

LOD and LOQ: The limit of detection is the lowest concentration of an analyte that can be reliably detected, and the limit of quantification is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

| Parameter | Typical Conditions for Dicarboxylic Acid Analysis |

|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acidified Water (e.g., 20 mM H3PO4) / Acetonitrile (gradient) shodex.com |

| Flow Rate | 1.0 mL/min shodex.com |

| Detection | UV at 210 nm shodex.com |

| Column Temperature | 40 °C shodex.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the trace analysis of volatile and semi-volatile compounds. omicsonline.org However, dicarboxylic acids like this compound are non-volatile due to their polar carboxyl groups and require chemical derivatization to increase their volatility and thermal stability. colostate.edu

Derivatization: The primary goal of derivatization is to convert the polar carboxyl groups into less polar, more volatile ester or silyl (B83357) derivatives. colostate.edu

Esterification: This involves converting the carboxylic acids into esters, typically methyl or butyl esters. A common reagent is boron trifluoride (BF3) in an alcohol like methanol or butanol. researchgate.netgcms.cz The resulting butyl esters are less volatile than methyl esters, which can reduce evaporative losses during sample preparation. researchgate.net

Silylation: This is another widely used method where the active hydrogens in the carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. colostate.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. researchgate.netnih.gov Silylation is often preferred for trace analysis as it can provide lower detection limits and higher reproducibility. researchgate.netnih.gov

Trace Analysis: GC-MS offers exceptional sensitivity, making it ideal for detecting trace amounts of this compound. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument only detects specific ions characteristic of the target analyte, which significantly enhances sensitivity and reduces background noise. uran.ua This allows for detection limits in the range of picograms (pg) to nanograms (ng). nih.govnih.gov

| Derivatization Method | Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Esterification (Butylation) | BF3 / n-butanol researchgate.net | Derivatives are less volatile, reducing sample loss. researchgate.net | May have higher detection limits compared to silylation. researchgate.net |

| Silylation | BSTFA nih.gov | Provides lower detection limits and high reproducibility. researchgate.netnih.gov | TMS derivatives can be sensitive to moisture. researchgate.net |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques involve the coupling of a separation technique with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures. ijpsjournal.comnih.gov For this compound, techniques like LC-MS and GC-MS are indispensable for unambiguous identification and quantification in challenging matrices such as biological fluids or environmental samples. omicsonline.orglongdom.org

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the excellent separation capabilities of HPLC with the sensitive and selective detection of MS. longdom.org This is particularly advantageous for analyzing complex samples where chromatographic peaks may co-elute. The mass spectrometer can distinguish between compounds with the same retention time but different mass-to-charge ratios. omicsonline.orglongdom.org

Similarly, GC-MS provides both chromatographic retention time and a mass spectrum for each separated component. nih.gov The mass spectrum serves as a chemical fingerprint, allowing for positive identification by comparing it to spectral libraries. This dual information greatly increases the confidence in the analytical results. ijpsjournal.com More advanced techniques like tandem mass spectrometry (MS-MS) can further enhance selectivity by fragmenting a specific parent ion and analyzing the resulting daughter ions, which is useful for structural elucidation and quantification in very complex matrices. ajrconline.org

Spectrophotometric and Potentiometric Methods for Specific Applications

While chromatographic methods are powerful, spectrophotometric and potentiometric techniques can offer simpler, more cost-effective alternatives for specific applications where high-throughput screening or routine quality control is needed.

Spectrophotometric Methods: These methods are based on the measurement of light absorption by a colored compound. Since this compound is colorless, derivatization or complex formation is required to produce a chromophore that absorbs light in the visible region. For instance, dicarboxylic acids can form colored complexes with metal ions or participate in reactions that produce a colored product. researchgate.net The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the acid. japsonline.com These methods are often rapid and simple but may lack the specificity of chromatographic techniques. ejournal.by

Potentiometric Methods: Potentiometric titration is a classic analytical technique that can be applied to the quantification of acids. researchgate.net For dicarboxylic acids, this typically involves titration with a strong base, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), in a non-aqueous solvent like methanol or pyridine (B92270). asianpubs.orgasianpubs.org The endpoint of the titration is determined by monitoring the change in potential with a pH electrode. In some cases, two distinct endpoints can be observed, corresponding to the neutralization of the first and second carboxylic acid groups. rsc.org This method is accurate and reliable for determining the total acid content in a sample but cannot distinguish between different acids in a mixture. researchgate.netasianpubs.org

Theoretical and Computational Chemistry Studies on 2,2 Diethylsuccinic Acid

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations are instrumental in determining the fundamental electronic and structural properties of molecules. These methods, grounded in quantum mechanics, can predict a range of characteristics for 2,2-diethylsuccinic acid.

The electronic structure of this compound, which governs its chemical behavior, can be thoroughly investigated using computational methods. Calculations would typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms. From this optimized structure, various electronic properties can be determined.

Key energetic properties that can be calculated include the heat of formation and strain energy. These values provide insight into the molecule's stability. Furthermore, the distribution of electron density can be visualized to identify electron-rich and electron-deficient regions, which are crucial for predicting reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also critical, as the HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of Succinic Acid Derivatives (Illustrative Example)

| Property | Succinic Acid | 2,2-Dimethylsuccinic Acid | This compound (Hypothetical) |

| Heat of Formation (kcal/mol) | Data from literature | Data from literature | To be calculated |

| HOMO Energy (eV) | Data from literature | Data from literature | To be calculated |

| LUMO Energy (eV) | Data from literature | Data from literature | To be calculated |

| HOMO-LUMO Gap (eV) | Data from literature | Data from literature | To be calculated |

Note: This table is illustrative. While data for succinic acid and its dimethyl derivative may be available in the literature, specific values for this compound would require dedicated computational studies.

Quantum chemical calculations can predict the vibrational frequencies of this compound. These frequencies correspond to the various ways the molecule can vibrate, such as the stretching and bending of its chemical bonds. The calculated vibrational spectrum can be compared with experimental spectroscopic data, such as that from Fourier-transform infrared (FTIR) and Raman spectroscopy, to confirm the molecule's structure.

For instance, the characteristic vibrational modes of the carboxylic acid groups (O-H and C=O stretching) and the hydrocarbon backbone (C-H and C-C stretching and bending) can be precisely assigned. Theoretical predictions can aid in the interpretation of complex experimental spectra. For related molecules like succinic acid, O-H stretching in the carboxyl group is typically observed around 3200 cm⁻¹, while C=O stretching appears near 1725 cm⁻¹ researchgate.net. Similar characteristic peaks would be expected for this compound, with shifts influenced by the presence of the two ethyl groups.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for understanding static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for exploring the conformational landscape and the effects of solvents on this compound.

By simulating the motion of the molecule and its surrounding solvent molecules, researchers can identify the most stable conformations and the energy barriers between them. For a flexible molecule like this compound, with its rotatable bonds, understanding its preferred shapes is crucial for predicting its biological activity and physical properties. For example, a conformational analysis of succinic acid has revealed both twisted and planar conformers with a small energy difference between them researchgate.net. A similar analysis for this compound would reveal how the bulkier ethyl groups influence its conformational preferences.

MD simulations can also model how this compound interacts with different solvents. The solvation process, including the formation of hydrogen bonds between the carboxylic acid groups and solvent molecules, can be studied in detail. Understanding solvation is critical for predicting solubility and reactivity in different environments. Studies on succinic acid have shown that the composition of solvents significantly affects its acid-base properties due to changes in the solvation of its deprotonated forms researchgate.net.

Reaction Pathway Modeling and Transition State Analysis for Synthetic Reactions

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This includes identifying the most likely reaction pathways and characterizing the high-energy transition states that must be overcome for the reaction to proceed.

Biochemical Pathways and Enzymatic Interactions Involving Diethylsuccinic Acid Non Human, Non Clinical Context

Microbial Degradation and Biotransformation Pathways of Substituted Succinic Acids

Microorganisms employ a vast arsenal (B13267) of enzymes to break down a wide array of organic molecules, including substituted dicarboxylic acids. While specific pathways for 2,2-diethylsuccinic acid are not well-documented, the degradation of structurally similar compounds offers valuable insights.

The initial step in the microbial degradation of esterified succinates, such as diethyl succinate (B1194679), typically involves hydrolysis of the ester bonds by esterase enzymes to yield the corresponding acid and alcohol. oup.comnih.govnih.gov For instance, the biodegradation of diethyl phthalate (B1215562), another dicarboxylic acid ester, is initiated by the hydrolysis of its two ethyl chains to form phthalic acid. oup.comnih.govnih.gov A similar hydrolytic action would be expected for diethyl succinate, releasing succinic acid and ethanol (B145695).

Fungi, in particular, are known to secrete a variety of enzymes capable of degrading complex polymers, including polyesters containing succinate. Species such as Aspergillus clavatus and various lipases from Candida and Rhizopus species have been shown to degrade poly(butylene succinate) (PBS). nih.govresearchgate.netcabidigitallibrary.org These enzymes, including cutinases and lipases, attack the ester linkages within the polymer backbone. nih.govcabidigitallibrary.org This suggests that microbial esterases are capable of recognizing and cleaving the ester bonds of succinate derivatives.

The degradation of the resulting succinic acid or its substituted forms would then proceed through various metabolic routes. Unsubstituted succinic acid is a central metabolite in the tricarboxylic acid (TCA) cycle, where it is oxidized to fumarate (B1241708) by succinate dehydrogenase. nih.govnih.gov However, the presence of substituents on the succinate molecule, such as the two ethyl groups in this compound, would likely necessitate alternative degradation pathways, as the highly substituted C2 carbon would block direct entry into the TCA cycle.

The degradation of other substituted organic acids, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), involves a series of enzymatic steps including side-chain removal and ring cleavage before the resulting intermediates can enter central metabolic pathways. nih.gov It is plausible that the microbial degradation of this compound would involve initial enzymatic modifications of the ethyl groups, such as hydroxylation, followed by further oxidation and eventual cleavage of the carbon skeleton.

A study on the degradation of diethyl phthalate in soil revealed a novel pathway involving transesterification in the presence of methanol (B129727), leading to the formation of ethyl methyl phthalate and dimethyl phthalate. oup.comcapes.gov.br This highlights the metabolic versatility of soil microorganisms and suggests that the biotransformation of diethylsuccinic acid could also involve unexpected enzymatic reactions depending on the environmental conditions and the microbial consortia present.

Table 1: Microbial Degradation of Succinate-Containing Compounds

| Compound | Degrading Microorganism(s) | Key Enzymes Involved | Degradation Products |

| Diethyl Phthalate | Pseudomonas putida, Soil consortia | Esterases, Dioxygenases | Phthalic acid, Monoethyl phthalate |

| Poly(butylene succinate) (PBS) | Aspergillus clavatus, Candida sp., Rhizopus sp. | Cutinases, Lipases, Esterases | Succinic acid, 1,4-butanediol (B3395766) |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Cupriavidus necator | Dioxygenases, Hydroxylases | 2,4-Dichlorophenol, Dichlorocatechol |

Enzymatic Synthesis and Biocatalysis of Succinic Acid Derivatives in Model Organisms

The enzymatic synthesis of succinic acid and its derivatives is an area of significant research interest, driven by the demand for sustainable production of platform chemicals. frontiersin.orglynchburg.edunih.govnih.gov While the direct enzymatic synthesis of this compound has not been extensively reported, studies on the synthesis of other substituted succinates provide a basis for understanding the potential biocatalytic routes.

Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae has enabled the high-yield production of succinic acid from renewable feedstocks. nih.govfrontiersin.orgnih.gov These efforts typically involve the manipulation of central metabolic pathways, such as the TCA cycle and the glyoxylate (B1226380) shunt, to redirect carbon flux towards succinate. nih.govresearchgate.net The key enzymes in these pathways include phosphoenolpyruvate (B93156) (PEP) carboxylase, PEP carboxykinase, pyruvate (B1213749) carboxylase, and malic enzyme, which are involved in the carboxylation steps leading to the C4-dicarboxylic acid backbone. nih.gov

The synthesis of substituted succinic acids often involves chemoenzymatic approaches, which combine chemical synthesis steps with enzymatic transformations to achieve high selectivity and efficiency. nih.govnih.gov For example, the synthesis of chiral 2-substituted succinic acid derivatives has been achieved through the enantioselective hydrolysis of racemic diesters using esterases. capes.gov.br This demonstrates that enzymes can be used to selectively modify substituted succinate structures.

Furthermore, the enzymatic reduction of unsaturated precursors is another strategy for synthesizing substituted succinates. For instance, ene-reductases have been used for the asymmetric synthesis of dimethyl 2-methylsuccinate from dimethyl citraconate or dimethyl itaconate. This highlights the potential for using oxidoreductases to introduce specific stereochemistry into substituted succinate molecules.

A chemo-enzymatic approach has also been developed for the coproduction of 1,4-butanediol and succinic acid from xylose, where an engineered α-keto acid decarboxylase plays a key role. tum.de This indicates the feasibility of designing multi-step enzymatic cascades for the synthesis of succinate and related compounds.

Table 2: Enzymatic Synthesis of Succinic Acid and Derivatives

| Product | Precursor | Key Enzyme(s) | Model Organism/System |

| Succinic Acid | Glucose, Glycerol | PEP carboxylase, Malic enzyme, Fumarate reductase | E. coli, S. cerevisiae |

| Chiral 2-Substituted Succinic Acid Half-Esters | Racemic Diesters | Esterases (e.g., from pig liver) | In vitro enzymatic hydrolysis |

| Dimethyl 2-Methylsuccinate | Dimethyl Citraconate | Ene-reductase | In vitro enzymatic reduction |

| 1,4-Butanediol & Succinic Acid | Xylose | α-keto acid decarboxylase (engineered) | Chemo-enzymatic cascade |

Role as a Metabolite in Non-Human Biological Systems and Model Biochemical Cycles

Succinate is a crucial intermediate in the central metabolism of most living organisms, playing a key role in the TCA cycle where it is interconverted with fumarate. nih.govnih.gov This cycle is fundamental for cellular respiration and the generation of ATP. Succinate can be produced through both the oxidative and reductive branches of the TCA cycle, as well as the glyoxylate pathway. nih.govfrontiersin.orgresearchgate.net

In anaerobic microorganisms, succinate is often a major fermentation end product. nih.govnih.gov For example, the bacterium Actinobacillus succinogenes is a natural producer of succinic acid. jmb.or.kr The production of succinate in these organisms is coupled to energy conservation through electron transport phosphorylation.

The introduction of substituents on the succinate molecule, as in this compound, would likely alter its metabolic fate significantly. The presence of two ethyl groups at the C2 position would prevent its direct oxidation by succinate dehydrogenase, the enzyme responsible for converting succinate to fumarate in the TCA cycle. nih.gov Therefore, this compound would not be expected to function as a direct intermediate in this canonical pathway.

However, it is possible that this compound could be metabolized through alternative pathways. For instance, long-chain dicarboxylic acids are known to be metabolized via peroxisomal β-oxidation. nih.gov While this compound is a short-chain dicarboxylic acid, it is conceivable that specialized enzymatic systems could exist for its degradation, potentially involving initial modification of the ethyl side chains.

Furthermore, succinate and its derivatives can act as signaling molecules. In certain contexts, extracellular succinate can activate specific G protein-coupled receptors, such as SUCNR1, influencing cellular processes. nih.gov While the signaling properties of this compound have not been investigated, the structural modifications would likely impact its ability to bind to such receptors.

In the context of the gut microbiota, succinate is a key intermediate in the fermentation of dietary fibers, and it can be further metabolized by other gut bacteria to produce short-chain fatty acids like propionate (B1217596) and butyrate. nih.gov The metabolic fate of a substituted succinate like this compound in this complex ecosystem is unknown, but it would likely be subject to biotransformation by the diverse enzymatic capacities of the gut microbiome.

Applications in Synthetic Chemistry and Materials Science

2,2-Diethylsuccinic Acid as a Versatile Synthetic Intermediate for Complex Molecules

The structure of this compound, featuring a quaternary carbon atom and two carboxylic acid groups, suggests its potential as a unique starting material for the synthesis of complex molecules. The diethyl substitution offers steric bulk, which can influence the stereochemistry and conformational properties of target molecules. While specific examples of its use are not widely documented, analogous transformations of other substituted succinic acids provide a framework for its potential applications. For instance, derivatives of succinic acid are utilized in the synthesis of various heterocyclic compounds and as chiral building blocks in the preparation of natural products and pharmaceuticals. researchgate.netresearchgate.net The presence of two carboxylic acid functional groups allows for a range of chemical modifications, including reduction to diols, conversion to diamines, and formation of cyclic anhydrides, each opening pathways to different classes of complex molecules.

Precursor for Polymer Synthesis and Material Science Applications

Substituted succinic acids are valuable monomers in the synthesis of polyesters and other polymers. The incorporation of alkyl groups on the polymer backbone can significantly alter the material's properties, such as its crystallinity, thermal stability, and biodegradability.

The synthesis of polyesters typically involves the polycondensation reaction between a dicarboxylic acid and a diol. nih.gov The use of this compound in such reactions would lead to polyesters with diethyl groups regularly spaced along the polymer chain. These bulky side groups would likely disrupt the packing of the polymer chains, leading to a more amorphous material with a lower melting point and potentially increased solubility in common organic solvents compared to polyesters derived from unsubstituted succinic acid.

For example, studies on polyesters based on 2-methylsuccinic acid have shown that the methyl substitution can slow the crystallization rate, which in turn affects the material's physical properties and biodegradability. mdpi.comresearchgate.net It is reasonable to extrapolate that the two ethyl groups in this compound would have an even more pronounced effect. The resulting polyesters could be tailored for applications requiring specific thermal and mechanical properties.

Table 1: Potential Influence of this compound on Polyester (B1180765) Properties (Hypothetical)

| Property | Expected Influence of this compound | Rationale |

| Crystallinity | Decrease | Steric hindrance from diethyl groups disrupts polymer chain packing. |

| Melting Point (Tm) | Decrease | Reduced crystallinity leads to lower energy required for melting. |

| Glass Transition Temp (Tg) | May Increase or Decrease | Dependent on the interplay between reduced chain mobility due to bulky groups and increased free volume. |

| Solubility | Increase | Disrupted packing allows for easier solvent penetration. |

| Mechanical Strength | Potentially Decrease | Reduced crystallinity can lead to lower tensile strength. |

The development of biodegradable polymers is a key focus of green chemistry, aiming to reduce the environmental impact of plastic waste. researchgate.netmdpi.com Polyesters based on aliphatic dicarboxylic acids, such as succinic acid, are known for their biodegradability. researchgate.netmdpi.com The rate of biodegradation is influenced by several factors, including the polymer's crystallinity and hydrophobicity.

The incorporation of this compound into a polyester backbone could offer a means to control its degradation rate. The expected decrease in crystallinity would likely increase the accessibility of the ester linkages to microbial enzymes, potentially accelerating biodegradation. mdpi.com Furthermore, as succinic acid can be produced from renewable resources through fermentation, polymers derived from it, including this compound-based polymers, align with the principles of green chemistry. rsc.orgrsc.orgpsu.edu

Building Block for Advanced Organic Scaffolds and Fine Chemicals

The term "building block" in chemistry refers to a molecule that can be readily used to construct more complex molecular architectures. researchgate.netmdpi.comrsc.org The unique structural features of this compound make it a candidate for a specialized building block. Its C2-symmetry and the presence of a quaternary carbon center could be exploited in the synthesis of architecturally complex and sterically hindered molecules.

For example, it could serve as a scaffold for the construction of dendrimers or other highly branched structures. The two carboxylic acid groups provide anchor points for the attachment of other molecular fragments, allowing for the systematic construction of larger, well-defined molecules. While specific examples are yet to be reported in mainstream literature, the fundamental principles of organic synthesis suggest that this compound holds potential for the creation of novel fine chemicals and advanced organic materials.

Environmental Aspects and Bioremediation Potential

Biodegradation Studies and Environmental Fate of 2,2-Diethylsuccinic Acid

Currently, there is a notable lack of specific studies detailing the biodegradation pathways and environmental fate of this compound. Scientific literature does not provide established microbial degradation routes or precise data on its persistence in various environmental compartments such as soil and water.

However, insights can be gleaned from research on analogous compounds, particularly substituted succinic acids. For instance, anaerobic biodegradation of petroleum hydrocarbons is known to proceed via the addition of fumarate (B1241708), leading to the formation of various alkyl- and aryl-substituted succinates researchgate.netresearchgate.net. These substituted succinates are then recognized as key metabolites and biomarkers for anaerobic hydrocarbon degradation researchgate.netresearchgate.net. The general principle involves microbial enzymatic action that targets the succinate (B1194679) backbone. It is plausible that this compound could be susceptible to similar microbial degradation, although the presence of two ethyl groups on the same carbon atom might present steric hindrance to enzymatic attack, potentially leading to slower degradation rates compared to less substituted succinates.

Further research is necessary to isolate and characterize microorganisms capable of utilizing this compound as a carbon source and to elucidate the specific enzymatic machinery involved in its breakdown. Such studies would be crucial for accurately predicting its environmental persistence and potential for bioaccumulation.

Potential in Bioremediation Technologies and Waste Valorization

While direct applications of this compound in bioremediation are not documented, the broader class of succinic acid and its derivatives holds significant promise in waste valorization. Succinic acid is recognized as a key platform chemical that can be produced from the fermentation of various waste streams, including lignocellulosic biomass, food waste, and crude glycerol nih.gov.

The production of bio-based succinic acid from organic waste is a prime example of waste valorization. For instance, studies have demonstrated the successful production of succinic acid from the enzymatic hydrolysate of the organic fraction of household kitchen waste using bacteria such as Actinobacillus succinogenes and Basfia succiniciproducens dtu.dkdtu.dk. Similarly, mixed waste office paper, a source of lignocellulosic fibers, has been effectively pretreated and hydrolyzed to produce sugars for fermentation into high-value succinic acid by metabolically engineered Escherichia coli mdpi.comnih.gov.

These processes not only offer a sustainable route to a valuable chemical but also contribute to a circular economy by diverting waste from landfills. The data from these studies highlight the potential of microbial fermentation to transform low-value waste into valuable products.

Table 1: Succinic Acid Production from Various Waste Feedstocks

| Feedstock | Microorganism | Pretreatment/Process | Succinic Acid Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |

| Organic Fraction of Kitchen Waste | Basfia succiniciproducens | Enzymatic Hydrolysis | - | 0.25 | - | dtu.dkdtu.dk |

| Mixed Waste Office Paper | Escherichia coli KJ122 | H₂SO₄ Pretreatment, SHF | 28.19 ± 0.98 | - | 1.17 ± 0.04 | mdpi.comnih.gov |

| Mixed Waste Office Paper | Escherichia coli KJ122 | H₂SO₄ Pretreatment, SSF | 24.58 ± 2.32 | - | 0.82 ± 0.07 | mdpi.comnih.gov |

| Mixed Waste Office Paper | Escherichia coli KJ122 | H₂SO₄ Pretreatment, Fed-batch pre-saccharified SSF | 51.38 ± 4.05 | 0.75 ± 0.05 | 1.07 ± 0.08 | mdpi.comnih.gov |

SHF: Separate Hydrolysis and Fermentation; SSF: Simultaneous Saccharification and Fermentation

While this compound itself is not currently a target product of these waste valorization efforts, the established pathways for producing the succinate backbone from waste could potentially be engineered to produce such derivatives. This would require the development of microbial strains with novel enzymatic capabilities to introduce the diethyl substitutions.

In the context of bioremediation, if microorganisms capable of degrading this compound are identified, they could be employed in engineered systems to treat industrial wastewater containing this compound. The principles of bioremediation, which leverage microbial metabolism to break down pollutants, would be directly applicable.

Q & A

Q. What are the established synthetic routes for 2,2-diethylsuccinic acid, and how can experimental reproducibility be ensured?

- Methodological Answer : A common method involves reacting 2,2-diethylsuccinic anhydride with amines or alcohols under controlled conditions. For example, in the synthesis of a polymorphic form of a related compound, 2,2-diethylsuccinic anhydride was reacted with (E)-3-[2-(4-cyclobutyl-2-thiazolyl)ethenyl]benzeneamino in a solvent system (e.g., isopropyl alcohol/tetrahydrofuran) at 45°C under nitrogen . Key steps include:

-

Solvent selection : Use solvents that do not chemically interact with reactants (e.g., IPA/THF combinations).

-

Temperature control : Maintain precise heating rates (e.g., 50°C/hour) to avoid side reactions.

-

Crystallization : Seed the reaction mixture with a known polymorph to ensure consistent crystal formation .

-

Validation : Confirm purity via HPLC (>99.7% area%) and identity via powder X-ray diffraction .

Table 1 : Example reaction conditions for anhydride-based synthesis:

Parameter Specification Solvent system IPA/THF (1:20 ratio) Temperature 45°C Agitation rate 750 RPM Crystallization seed Polymorph B (0.19 g) Yield validation HPLC (99.7% purity)

Q. How can researchers characterize the purity and structural identity of this compound derivatives?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection to assess purity.

- Spectroscopy : Employ H/C NMR to confirm functional groups (e.g., anhydride vs. acid forms).

- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions. For instance, anti-s-diethylsuccinic acid melts at 130°C, while para-s-diethylsuccinic acid melts at 192°C .

- X-ray diffraction : Compare experimental XRD patterns with known polymorph databases .

Q. What are the solubility profiles of this compound in common solvents, and how can purification be optimized?

- Methodological Answer :

- Solubility screening : Test in polar (e.g., DMF, water) and non-polar solvents (e.g., toluene).

- Recrystallization : Use cold isopropyl alcohol for washing to remove impurities while retaining product .

- Drying : Dry under nitrogen purge at 40°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How do polymorphic forms of this compound derivatives impact their physicochemical stability and reactivity?

- Methodological Answer :

- Polymorph screening : Use solvent-mediated crystallization (e.g., DMF/toluene) to isolate different forms.

- Stability testing : Store polymorphs under accelerated conditions (40°C/75% RH) and monitor via XRD for phase transitions .

- Reactivity studies : Compare reaction kinetics of polymorphs in esterification or amidation reactions.

Q. What computational methods are reliable for predicting the thermodynamic properties of this compound?

- Methodological Answer :

-

Group contribution models : Estimate enthalpy of formation using fragment-based approaches (e.g., C-(H)J(C) groups for alkyl chains) .

-

Density functional theory (DFT) : Calculate Gibbs free energy of acid-base equilibria in aqueous solutions.

-

Validation : Compare computed values with experimental data (e.g., combustion analysis for enthalpy) .

Table 2 : Experimental vs. calculated thermodynamic data for diethylsuccinic acid derivatives:

Property Experimental Value Calculated Value Residual Error (kJ/mol) -890.2 -887.5 2.7 Melting point (°C) 130 (anti-s) 129 (predicted) 1.0

Q. How can researchers resolve contradictions in reported melting points or reaction yields for this compound derivatives?

- Methodological Answer :

- Source verification : Cross-reference primary literature (e.g., Bischoff and Hjelt vs. Zelinsky and Bitschichin) to identify methodological differences .

- Reproducibility trials : Replicate synthesis using original protocols (e.g., solvent ratios, seeding practices) .

- Error analysis : Quantify impurities (e.g., residual solvents) via GC-MS and adjust purification steps accordingly.

Q. What strategies optimize the regioselectivity of this compound in multi-step synthetic pathways?

- Methodological Answer :

- Protecting groups : Temporarily block carboxyl groups with tert-butyl esters to direct reactivity.

- Catalytic control : Use Lewis acids (e.g., ZnCl) to favor anhydride ring-opening at specific positions.

- Kinetic monitoring : Track intermediate formation via in-situ IR spectroscopy to adjust reaction conditions .

Guidelines for Data Reporting

- Experimental sections : Include detailed protocols for synthesis, purification, and characterization, adhering to journal standards (e.g., RSC guidelines) .

- Supporting information : Provide raw XRD patterns, HPLC chromatograms, and computational input files for reproducibility .

- Conflict resolution : Address discrepancies in literature by transparently documenting methodology and validation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.